Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
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Overview
Description
Synthesis Analysis
The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves a two-step process starting from commercially available D-arabinose. The procedure includes Fischer glycosylation followed by benzoylation, resulting in a product that can be purified by crystallization. This synthesis process not only provides an entry into carbohydrate chemistry but also facilitates discussions on various chemical concepts such as kinetic vs. thermodynamic control and optical activity (Callam & Lowary, 2001).
Molecular Structure Analysis
The molecular structure of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside has been explored through various analytical techniques, including 2-D NMR spectroscopy. These studies highlight the compound's configuration and provide insights into its structural features essential for further chemical transformations (Callam & Lowary, 2001).
Chemical Reactions and Properties
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside participates in ring-opening reactions with nucleophiles, leading to selectively protected arabinofuranose building blocks. These derivatives are crucial for assembling linear and branched oligoarabinofuranosides, demonstrating the compound's versatility in synthetic chemistry (Podvalnyy et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, are crucial for its purification and application in further chemical reactions. The compound's ability to be easily purified by crystallization is particularly noteworthy, facilitating its use in educational settings to teach carbohydrate chemistry and purification techniques (Callam & Lowary, 2001).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, a compound with related benzoate groups, is highlighted for its versatility in organic synthesis, serving as a precursor for the development of compounds with a range of pharmacological activities. This indicates that compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could play a significant role in the synthesis of bioactive molecules due to their structural and chemical properties (Farooq & Ngaini, 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have been utilized in a variety of scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures and multivalent nature. This suggests that Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could have potential applications in supramolecular chemistry, where its specific functional groups may facilitate the formation of complex structures (Cantekin, de Greef, & Palmans, 2012).
Biological Significance of Heterocyclic Compounds
The triazine scaffold, as a component of heterocyclic compounds, demonstrates a wide spectrum of biological activities. Given the structural complexity and potential for bioactivity in compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, it may serve as a core structure for the development of drugs with diverse pharmacological targets (Verma, Sinha, & Bansal, 2019).
Antimicrobial and Antioxidant Applications
Monoterpenes and their derivatives have shown significant antimicrobial and antioxidant effects. While Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is not a monoterpene, the investigation of structurally complex compounds for their bioactivity suggests potential research applications in studying its antimicrobial and antioxidant capabilities (Marchese et al., 2017).
Safety And Hazards
When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNQPQTQXKNOC-LAWREARLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside |
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